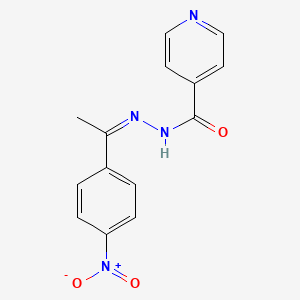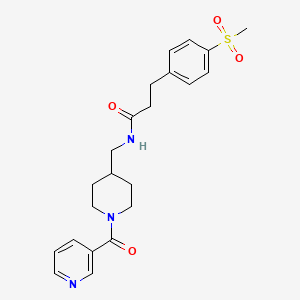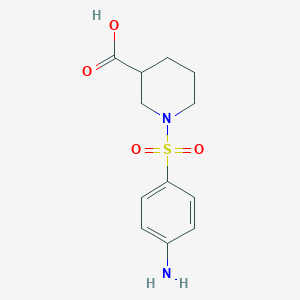![molecular formula C24H25N3O2 B2483532 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 537011-52-2](/img/structure/B2483532.png)
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" is a complex organic molecule that may be involved in various research contexts, including material science, pharmaceuticals, and chemical synthesis. Its structure suggests involvement in fluorescence enhancement and potential for use in drug discovery as a precursor or intermediate in synthesis reactions.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structural complexity. For instance, the synthesis of similar compounds has been detailed through reactions like condensation, coupling, and substitution, utilizing various catalysts and conditions to achieve high yield and specificity (Yang, Chiou, & Liau, 2002).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the spatial arrangement of atoms, electronic configuration, and molecular interactions. The structure is crucial for understanding the compound's reactivity and physical properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Chemical Reactions and Properties
The chemical behavior of "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" would be influenced by its functional groups and molecular structure. Reactions such as N-alkylation, acylation, and sulfonation could be relevant, depending on the compound's role in synthesis or potential applications in materials science or pharmacology (Legault & Charette, 2003).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline form, are vital for handling and applying the compound in practical scenarios. These properties can be determined experimentally and are essential for storage, safety, and application in various chemical processes (Jebas, Fun, Quah, Ooi, Rambabu, & Vijayakumar, 2013).
Chemical Properties Analysis
The chemical properties of "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" include its reactivity with various reagents, stability under different conditions, and potential for forming derivatives. These properties are foundational for its use in synthetic chemistry and potential pharmacological applications (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).
Wissenschaftliche Forschungsanwendungen
Fluorescence Enhancement
The introduction of N-phenyl substituents to aminostilbenes, a category of compounds related to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, leads to enhanced fluorescence properties. These modifications result in more planar ground-state geometries around the nitrogen atom, red shifts in absorption and fluorescence spectra, and a larger charge-transfer character in the fluorescent excited state, thereby increasing fluorescence quantum yields (Yang, Chiou, & Liau, 2002).
Catalytic Applications
Aminopyridines, structurally similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, have been utilized in synthesizing group 10 metal complexes. These complexes demonstrate significant catalytic activity, including applications in aryl-Cl activation and hydrosilane polymerization, presenting a "phosphine-free" catalyst system for the Suzuki cross-coupling process (Deeken et al., 2006).
Analytical Techniques
In the realm of analytical chemistry, techniques involving microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been developed for the determination of heterocyclic aromatic amines in cooked beefburgers. This methodology, applicable to compounds like N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, provides a rapid, efficient, and environmentally friendly approach for analyzing such compounds in food matrices (Agudelo Mesa, Padró, & Reta, 2013).
Metal-Metal Bonding
Research has also delved into the metal-metal bonding in dipalladium species, where ligands similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine play a crucial role. The structural analysis of these complexes has revealed very short Pd-Pd distances, indicating strong sigma-bonding interactions, which are significant for understanding the electronic structure and reactivity of such metal complexes (Deeken, Motz, Bezugly, Borrmann, Wagner, & Kempe, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALWJOZQZIUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)
![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)
![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)



![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)

![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

